8-O-Acetylharpagide

説明

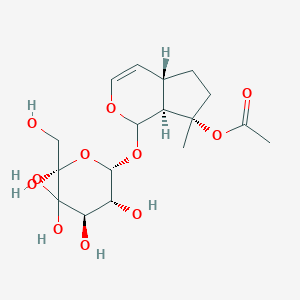

Structure

2D Structure

3D Structure

特性

CAS番号 |

6926-14-3 |

|---|---|

分子式 |

C17H26O11 |

分子量 |

406.4 g/mol |

IUPAC名 |

[(4aS,7S,7aS)-7-methyl-1-[(2S,3R,4R,6R)-3,4,5,5,6-pentahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate |

InChI |

InChI=1S/C17H26O11/c1-8(19)27-15(2)5-3-9-4-6-25-13(10(9)15)26-14-11(20)12(21)17(23,24)16(22,7-18)28-14/h4,6,9-14,18,20-24H,3,5,7H2,1-2H3/t9-,10+,11+,12+,13?,14-,15-,16+/m0/s1 |

InChIキー |

NJJKLOCFAWWZNT-WFGRRWOCSA-N |

SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |

異性体SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H](C([C@](O3)(CO)O)(O)O)O)O)C |

正規SMILES |

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C |

外観 |

Powder |

同義語 |

β-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate; Harpagide 8-Acetate; [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop |

製品の起源 |

United States |

Botanical Sources and Ethnobotanical Context of 8 O Acetylharpagide

Plant Genera and Species Containing 8-O-Acetylharpagide

The following subsections detail the specific plant species confirmed to contain this compound.

The genus Ajuga, part of the Lamiaceae family, is a significant source of this compound. Many plants in this genus are used in traditional remedies for conditions like rheumatic fever, dysentery, and malaria. brieflands.com

Ajuga decumbens : Known as bugleweed or carpet bugle, this plant is found in China, Japan, and surrounding regions. akjournals.com this compound is a primary iridoid glycoside in this species, constituting about 35% of the total iridoid glycosides. nih.govdovepress.com It is considered a main active component of the plant. akjournals.com Pharmacokinetic studies have been conducted on this compound from A. decumbens extracts. medchemexpress.comresearchgate.net

Ajuga reptans : this compound has been isolated from this species, commonly known as bugle. medchemexpress.commedchemexpress.comnih.govchemsrc.comchemondis.com Research has identified it as a nonsteroidal ecdysteroid agonist from methanol (B129727) extracts of A. reptans. nih.gov

Ajuga bracteosa : This perennial herb, found in the Western Himalayas, is another source of this compound. pjsir.org The compound has been isolated from this plant and studied for various biological activities. pjsir.orgresearchgate.netnih.goviaea.org

Ajuga pyramidalis : While specific research on this compound in this species is less detailed in the provided context, the genus's general profile suggests its potential presence.

Ajuga turkestanica : This species is utilized in anti-aging cosmeceuticals and traditional medicine. dntb.gov.uanih.gov Metabolic profiling has identified this compound as one of the most abundant constituents in various parts of the plant, including its flowers, fruits, leaves, roots, seeds, and stems. dntb.gov.uanih.govresearchgate.netscispace.com It is considered a key marker for assessing the quality of A. turkestanica material. dntb.gov.uanih.gov

Harpagophytum, commonly known as Devil's Claw, is well-known for its iridoid glycoside content, particularly harpagoside (B1684579). wikipedia.org

Harpagophytum procumbens : This plant is a well-documented source of iridoid glycosides like harpagoside. wikipedia.orgwikidata.org While harpagoside is the more famous constituent, the chemical similarity and co-occurrence of these compounds in other genera make its presence plausible, though not explicitly detailed as a major compound in the provided search results.

The genus Lagochilus includes about 44 species native to Asia, with many used in traditional medicine for their hemostatic and anti-inflammatory properties. nih.gov

Lagochilus inebrians : Known as Intoxicating Mint, this species has been found to be rich in this compound. nih.govresearchgate.netresearchgate.net It is used in Central Asian folk traditions. nih.gov

Lagochilus gypcaseus : Research has shown that L. gypcaseus is also rich in this compound. nih.govresearchgate.net

The genus Scrophularia contains species from which this compound and related compounds have been isolated.

Scrophularia scorodonia : While direct confirmation for this specific species is not in the immediate search results, the related species Scrophularia ningpoensis is listed as a source from which Acetylharpagide (a synonym for this compound) is derived. caymanchem.com Also, related iridoids like harpagide (B7782904) have been found in Scrophularia buergeriana. thegoodscentscompany.com

The genus Teucrium is another member of the Lamiaceae family where iridoids are found.

Teucrium parviflorum : While the search results mention the presence of 8-O-acetyl-harpagide in Teucrium capitatum, providing a strong indication for its presence within the genus, specific findings for Teucrium parviflorum were not explicitly detailed. researchgate.net

This genus is also known to contain iridoid glycosides.

Caryopteris incana : This perennial herb, used in Chinese folk medicine, has been shown to contain significant amounts of this compound. fao.orgkoreamed.orgnii.ac.jpresearchgate.net Analysis of a butanol fraction of the plant revealed a concentration of 93.28 mg/g of this compound. fao.orgkoreamed.orgresearchgate.net Further studies have isolated not only this compound but also new acyl derivatives of it from the aerial parts of the plant. nii.ac.jpnih.gov

Table of Botanical Sources for this compound

| Genus | Species | Key Research Findings |

|---|---|---|

| Ajuga | Ajuga decumbens | Primary iridoid glycoside, constituting ~35% of total iridoids. nih.govdovepress.com |

| Ajuga reptans | Isolated and identified as a nonsteroidal ecdysteroid agonist. nih.gov | |

| Ajuga bracteosa | Compound isolated and studied for various biological activities. pjsir.orgnih.gov | |

| Ajuga pyramidalis | Presence suggested by genus profile. | |

| Ajuga turkestanica | One of the most abundant constituents; a quality marker for the plant. dntb.gov.uanih.gov | |

| Harpagophytum | Harpagophytum procumbens | Known for related iridoids like harpagoside. wikipedia.org |

| Lagochilus | Lagochilus inebrians | Rich source of this compound. researchgate.netresearchgate.net |

| Lagochilus gypcaseus | Also found to be rich in this compound. researchgate.net | |

| Scrophularia | Scrophularia scorodonia | Related species are known sources. caymanchem.com |

| Teucrium | Teucrium parviflorum | Presence indicated by findings in other Teucrium species. researchgate.net |

| Caryopteris | Caryopteris incana | Contains significant amounts (93.28 mg/g in a specific fraction). fao.orgkoreamed.org |

Traditional and Ethnomedicinal Uses of this compound-Containing Plants

The iridoid glycoside this compound is present in several plants that have a long history of use in traditional medicine across different cultures. The ethnobotanical applications of these plants are diverse, ranging from treating inflammatory conditions to relieving pain.

Plants from the genus Ajuga , such as Ajuga reptans (Bugleweed), Ajuga decumbens, and Ajuga bracteosa, are known sources of this compound. sigmaaldrich.commdpi.comnih.gov In various traditional medicine systems, these plants have been utilized for a wide array of ailments. They are recognized for their diaphoretic, antiseptic, hemostatic, and anti-inflammatory properties. mdpi.compreprints.org Traditional applications include treatments for rheumatic fever, dysentery, malaria, hypertension, diabetes, and gastrointestinal issues. preprints.org For instance, Ajuga reptans has been used in traditional Austrian medicine as a tea for respiratory disorders and in Polish folk medicine for its laxative and analgesic effects. mdpi.compreprints.org It also has a history as a wound herb, particularly for stopping bleeding. pfaf.orgmainegardens.org

The genus Penstemon , commonly known as beardtongue, is another significant botanical source. ionxchange.comredbuttegarden.org Native American tribes have used various parts of Penstemon plants, such as Penstemon digitalis (Foxglove Beardtongue), for medicinal purposes. ionxchange.commagicgardenseeds.com The roots were chewed and applied to tooth cavities to alleviate pain, and poultices made from the leaves were used for treating cuts and burns. ionxchange.comredbuttegarden.orgchangehampton.org Some tribes also used these plants to manage chills and fever. ionxchange.com

Psychotria serpens , a climbing plant found in Asia, is utilized in traditional Chinese medicine. chemfaces.comwikipedia.org It is primarily used to relieve pain, reduce swelling, and promote blood circulation. neoplasiaresearch.com Ethnomedical uses include treatment for rheumatic pain, sciatica, and traumatic injuries. neoplasiaresearch.comnih.gov

The genus Viburnum , which includes species like Viburnum utile, also contains this compound. nih.govsilverstonegardening.com.au Plants in this genus are well-known in traditional medicine worldwide for their therapeutic properties. nih.govprimitivearcher.com They are commonly used to treat respiratory conditions like colds and bronchitis. silverstonegardening.com.au Several species are referred to as "crampbark" due to their effectiveness in relieving muscle cramps and spasms, particularly menstrual cramps. primitivearcher.com The bark has been traditionally used as an antispasmodic, astringent, and uterine tonic. primitivearcher.comiosrjournals.org

The following table summarizes the primary traditional uses of plants containing this compound.

| Plant Genus | Common Name(s) | Traditional Ethnomedicinal Uses |

| Ajuga | Bugleweed, Carpet Bugle | Anti-inflammatory, antiseptic, hemostatic, wound healing, treatment of rheumatism, respiratory disorders, and gastrointestinal issues. mdpi.compreprints.orgpfaf.org |

| Penstemon | Beardtongue | Analgesic (toothache), treatment for cuts, burns, chills, and fever. ionxchange.commagicgardenseeds.comchangehampton.org |

| Psychotria | Creeping Psychotria | Analgesic, antirheumatic, promotion of blood circulation, treatment of traumatic injuries. chemfaces.comneoplasiaresearch.comnih.gov |

| Viburnum | Crampbark, Black Haw | Antispasmodic (muscle and menstrual cramps), treatment of respiratory conditions, uterine tonic. silverstonegardening.com.auprimitivearcher.comiosrjournals.org |

Role of this compound as a Secondary Metabolite in Plant Defense Mechanisms

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in defense mechanisms. This compound, as an iridoid glycoside, is a quintessential example of such a compound.

Iridoid glycosides are a large group of monoterpenoids known for their defensive functions against a variety of biological threats. chemfaces.com A primary role of these compounds, including this compound, is to deter herbivores. Many iridoids are characterized by a bitter taste, which acts as a natural antifeedant, discouraging insects and other animals from consuming the plant.

Beyond deterrence, this compound has been shown to possess more direct biological activities that contribute to plant defense. Research has indicated that it has antibacterial and antiviral properties, which help protect the plant against pathogenic microorganisms. chemfaces.com

A significant aspect of its defensive role is its activity as a nonsteroidal ecdysteroid agonist. sigmaaldrich.com Ecdysteroids are hormones that regulate molting in insects. By mimicking these hormones, this compound can disrupt the normal development and life cycle of herbivorous insects, thereby providing a sophisticated chemical defense for the plant. sigmaaldrich.com This hormonal interference can be lethal to non-adapted insects that ingest the plant material.

The defensive properties of this compound are summarized in the research findings below.

| Research Finding | Defensive Mechanism |

| Possesses a bitter taste | Acts as an antifeedant against herbivores. |

| Exhibits antibacterial and antiviral activity | Protects the plant from microbial and viral infections. chemfaces.com |

| Acts as a nonsteroidal ecdysteroid agonist | Disrupts the molting and development of herbivorous insects. sigmaaldrich.com |

Isolation, Purification, and Structural Elucidation of 8 O Acetylharpagide

Spectroscopic Methodologies for Structural Confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of 8-O-Acetylharpagide reveals several key absorption bands that correspond to its molecular structure.

Studies have reported the following characteristic IR absorption peaks for this compound, recorded using a KBr pellet. acgpubs.org These absorptions are indicative of the various functional moieties within the compound. For instance, the broad band around 3400 cm⁻¹ is characteristic of hydroxyl (O-H) group stretching vibrations. The sharp peak observed at approximately 1725 cm⁻¹ is attributed to the carbonyl (C=O) stretch of the acetyl group. acgpubs.org The absorption at 1637 cm⁻¹ corresponds to the C=C stretching vibration of the enol-ether system present in the iridoid ring. acgpubs.org The region between 1000 and 1300 cm⁻¹ typically represents C-O stretching vibrations.

A comparative analysis with a related compound, 6'-O-caffeoyl-8-O-acetylharpagide, also shows a strong hydroxyl absorption at 3403 cm⁻¹ and a carbonyl absorption at 1701 cm⁻¹. nii.ac.jp

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Absorption Band (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 3400 | O-H (hydroxyl) stretch | acgpubs.org |

| 1725 | C=O (acetyl carbonyl) stretch | acgpubs.org |

| 1637 | C=C (enol-ether) stretch | acgpubs.org |

| 1050 | C-O stretch | acgpubs.org |

| 1016 | C-O stretch | acgpubs.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of ultraviolet light by a molecule, which provides information about conjugated systems. The UV spectrum of this compound, typically recorded in methanol (B129727) (MeOH), shows absorption maxima (λmax) that are characteristic of its electronic transitions.

Research has shown that this compound exhibits UV absorption maxima at approximately 206 nm and 216 nm. acgpubs.org These absorptions are consistent with the π → π* transitions associated with the enol-ether chromophore within the iridoid structure.

Table 2: Ultraviolet (UV) Spectroscopy Data for this compound

| Wavelength (λmax) | Solvent | Reference |

|---|---|---|

| 206 nm | Methanol | acgpubs.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Isolation Yields and Purity Assessment

The efficiency of the isolation process for this compound can be quantified by the final yield obtained from the plant material. The purity of the isolated compound is then confirmed using various chromatographic techniques.

The yield of this compound varies significantly depending on the plant source and the extraction method employed. For example, a study on Ajuga bracteosa reported a final yield of 1.27% of pure this compound after extraction and repeated crystallization. pjsir.org In another investigation involving Teucrium parviflorum, the isolated yields of this compound were significantly higher, reaching 17.4% and 14.8% from different fractions of the methanolic extract. nih.gov

Purity assessment is a critical step to ensure that the isolated compound is free from impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. nih.gov For instance, commercial suppliers of this compound often state a purity of ≥98%, as determined by HPLC. acebiolab.com More advanced techniques such as HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are also utilized for accurate quantification and purity verification. akjournals.com These methods offer high sensitivity and selectivity, ensuring the reliability of the purity assessment. akjournals.com The purity of commercially available reference standards for this compound is often certified to be greater than 98%. glpbio.com

Pharmacokinetic and Metabolic Characterization of 8 O Acetylharpagide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. labsolu.ca Research on 8-O-acetylharpagide, a primary iridoid glycoside found in Ajuga decumbens, has been conducted in various animal models to elucidate its in vivo behavior. labsolu.canih.govthegoodscentscompany.com

In rats, studies involving oral administration have shown that this compound is absorbed rapidly. thegoodscentscompany.com The investigation of its metabolism and excretion involved analyzing its presence and that of its metabolites in bile, urine, and feces using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. uni.luuni.lu Less than 1.5% of the administered dose was found excreted in its original, unconverted form in urine and feces, with urinary excretion being higher than fecal excretion. uni.lu The low recovery of the parent compound in bile suggests that a minimal amount is excreted in its untransformed state via this route, which may be attributable to the first-pass effect. uni.lu

Identification of this compound Metabolites

The biotransformation of this compound in the body is extensive. In studies conducted on rats, a total of 21 metabolites were identified in plasma, bile, urine, and feces, as well as in in vitro intestinal flora incubations. uni.luuni.lulabsolu.ca This significant metabolic conversion suggests that the pharmacological effects observed may not be solely due to the parent compound but also its various metabolites. uni.lu

Primary Metabolic Pathways (e.g., Demethylation, Hydrolysis, Glucuronidation)

The metabolic transformation of this compound occurs through several key biochemical reactions. uni.luuni.lu The primary metabolic pathways identified in rat studies are demethylation, hydrolysis, and glucuronidation. uni.luuni.lulabsolu.canih.gov These processes are common for xenobiotics, aiming to increase their polarity and facilitate their excretion from the body. The liver, a primary site for drug metabolism, and the gut microbiota are instrumental in these biotransformation processes. uni.lu For instance, one of the metabolic transformations is the conversion of this compound into harpagide (B7782904). thegoodscentscompany.com

Characterization of Key Active Metabolites (e.g., M3, M5)

Among the numerous metabolites identified, two have been singled out as potentially key for the compound's activity: M3 and M5. uni.luuni.lulabsolu.ca These metabolites have demonstrated a strong binding affinity to specific cancer-related targets. uni.lulabsolu.ca In particular, metabolite M5 has been noted for its strong pharmacokinetic properties, which include enhanced lipid solubility and decreased polarity compared to the parent compound. uni.lulabsolu.ca This suggests M5 may have better membrane permeability and distribution characteristics. The anticancer effects observed after administration of this compound are thought to be related to the in vivo formation of these active metabolites, M3 and M5. uni.lu36.112.18

Biotransformation and Prodrug Hypothesis for this compound

The low in vivo exposure and extensive metabolism of this compound have led to the hypothesis that it functions as a prodrug. uni.luuni.lulabsolu.ca A prodrug is a compound that is administered in an inactive or less active form and is then metabolized in the body into an active drug. nih.gov In the case of this compound, it is believed to be metabolized into its active form, particularly the M5 metabolite, to exert its therapeutic effects. uni.lulabsolu.ca36.112.18 This biotransformation is a critical step for its pharmacological activity, and the anticancer effects are likely mediated by M5's influence on specific signaling pathways. uni.luuni.lu36.112.18

Bioavailability Assessment and First-Pass Effects

Bioavailability studies reveal the fraction of an administered drug that reaches the systemic circulation unchanged. Pharmacokinetic research has shown that this compound has low absolute bioavailability. One study in rats reported an absolute bioavailability of only 7.7%. uni.lu Another study in mice determined the bioavailability to be 10.8%. labsolu.canih.gov

This low bioavailability is attributed to a significant first-pass effect, also known as first-pass metabolism. labsolu.canih.gov This phenomenon refers to the metabolism of a drug at specific locations in the body, such as the intestine and liver, which reduces its concentration before it reaches the systemic circulation. uni.lu The marked first-pass effect for this compound means a substantial portion of the compound is metabolized before it can be measured in the blood, supporting the idea that its metabolites, rather than the parent drug, are responsible for its biological activity. labsolu.canih.govuni.lu

Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Parameter | Value | Unit |

|---|---|---|---|

| Oral (15 mg/kg) | T1/2 (Half-life) | 4.4 ± 1.8 | h |

| Bioavailability (F) | 10.8 | % | |

| Intravenous (3 mg/kg) | T1/2 (Half-life) | 3.9 ± 1.5 | h |

Data sourced from a pharmacokinetic study in mice. labsolu.ca

Identified Metabolites and Pathways

| Finding | Details |

|---|---|

| Total Metabolites Identified (in rats) | 21 |

| Primary Metabolic Pathways | Demethylation, Hydrolysis, Glucuronidation |

| Key Active Metabolites | M3, M5 |

| Prodrug Hypothesis | This compound is metabolized to active forms (e.g., M5) |

Data from studies on the metabolism of this compound in rats. uni.luuni.lulabsolu.ca

Preclinical Pharmacological Activities of 8 O Acetylharpagide

Anticancer and Antitumor Research

8-O-Acetylharpagide, an iridoid glycoside, has demonstrated notable potential as an anticancer agent in various preclinical studies. Its efficacy has been observed in several cancer models, including breast, skin, hepatic, and lung cancer. The compound is thought to exert its effects through various mechanisms, including the modulation of critical signaling pathways involved in cancer progression.

Breast Cancer Models (e.g., 4T1 Murine Model)

Recent research has highlighted the significant role of this compound and its metabolites in inhibiting the growth of breast cancer. nih.govresearchgate.netnih.gov In vivo experiments using the 4T1 murine breast cancer model have shown that oral administration of this compound can significantly suppress the proliferation of tumor tissues. nih.govcaymanchem.com The anti-breast cancer effect is believed to be mediated not by the compound in its original form, but by its active metabolites, primarily M3 and M5. nih.gov This is supported by pharmacokinetic studies indicating a low absolute bioavailability of this compound (7.7%), suggesting that it functions as a prodrug. nih.gov

The proposed mechanism of action involves the downregulation of the AKT/NF-κB/MMP9 signaling axis. nih.govcaymanchem.com The metabolites M3 and M5 have shown a strong binding affinity to key cancer-related targets such as AKT1, MMP9, and STAT3. nih.gov By inhibiting this pathway, the metabolites effectively suppress tumor proliferation. nih.gov Furthermore, the anticancer effects of these metabolites are linked to the modulation of the PI3K/AKT signaling pathway. nih.govcaymanchem.com The mechanisms are also associated with the inhibition of the activation of extracellular signal-regulated kinase 1/2/mitogen-activated protein kinase (ERK1/2/MAPK) and the expression of matrix metalloproteinase 9 (MMP9) and MMP2 in breast cancer tissues. nih.govresearchgate.net

Another study investigating the therapeutic impact of this compound in a 4T1 breast cancer model found that its mechanism may also be related to the regulation of primary bile acid biosynthesis and arachidonic acid metabolism, as well as modulating the abundance of gut microbiota like Akkermansia and Firmicutes. dntb.gov.uaresearchgate.net

Table 1: Research Findings on this compound in Breast Cancer Models

| Model | Key Findings | Mechanism of Action | Citation(s) |

| 4T1 Murine Model | Significant inhibition of tumor tissue proliferation upon oral administration. | Downregulation of the AKT/NF-κB/MMP9 signaling axis by active metabolites (M3 and M5). | nih.govcaymanchem.com |

| 4T1 Murine Model | Acts as a prodrug, with metabolites M3 and M5 showing strong binding to AKT1, MMP9, and STAT3. | Modulation of the PI3K/AKT signaling pathway. | nih.govcaymanchem.com |

| Breast Cancer Tissues | Inhibition of ERK1/2/MAPK activation and MMP9/MMP2 expression. | Inhibition of key signaling pathways and matrix metalloproteinases. | nih.govresearchgate.net |

| 4T1 Murine Model | Regulation of primary bile acid biosynthesis, arachidonic acid metabolism, and gut microbiota. | Modulation of metabolic pathways and gut microbiome composition. | dntb.gov.uaresearchgate.net |

Inhibition of Skin Cancer Progression

This compound has been identified as a promising agent in the chemoprevention of skin cancer. nih.govresearchgate.net Research has demonstrated its inhibitory effects on two-stage carcinogenesis in mouse skin tumors. nih.gov Specifically, it has shown a remarkable inhibitory effect in a model where skin tumors were induced by a nitric oxide (NO) donor as the initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as the promoter. nih.gov

Further studies have indicated that acetylharpagide can reduce the proliferation of A431 skin cancer cells with an IC50 of 310 µM. caymanchem.com In a mouse model of 4-nitroquinolin 1-oxide-induced carcinogenesis, the administration of acetylharpagide in drinking water (0.005%) led to a reduction in both the number of tumors per mouse and the percentage of mice with tumors. caymanchem.com

Table 2: Research Findings on this compound in Skin Cancer Models

| Model | Key Findings | Initiator/Promoter | Citation(s) |

| Mouse Skin Tumor | Remarkable inhibitory effect on two-stage carcinogenesis. | Nitric oxide (NO) donor / 12-O-tetradecanoylphorbol-13-acetate (TPA). | nih.gov |

| A431 Skin Cancer Cells | Reduction in cell proliferation with an IC50 of 310 µM. | Not Applicable. | caymanchem.com |

| Mouse Carcinogenesis Model | Reduction in the number of tumors per mouse and the percentage of mice with tumors. | 4-nitroquinolin 1-oxide. | caymanchem.com |

Modulation of Hepatic Carcinogenesis

The potential of this compound extends to the prevention of liver cancer. It has been reported to have hepatoprotective activities. nih.govresearchgate.netresearchgate.net Studies have demonstrated its potent anti-tumor-promoting activity in a two-stage mouse hepatic tumor carcinogenesis test. nih.gov In this model, N-nitrosodiethylamine (DEN) was used as the initiator and phenobarbital (B1680315) (PB) as the promoter. nih.gov The administration of this compound showed a significant inhibitory effect on the development of hepatic tumors. nih.gov

Table 3: Research Findings on this compound in Hepatic Carcinogenesis

| Model | Key Findings | Initiator/Promoter | Citation(s) |

| Mouse Hepatic Tumor | Potent anti-tumor-promoting activity. | N-nitrosodiethylamine (DEN) / Phenobarbital (PB). | nih.gov |

Inhibition of Lung Cancer Growth

This compound has also been identified as an inhibitor of lung cancer. nih.govresearchgate.net While detailed mechanistic studies are still emerging, the compound has been noted for its potential to inhibit the growth of lung cancer cells. nih.govresearchgate.net The traditional use of Ajuga decumbens, from which this compound is a primary component, includes the treatment of lung cancer. researchgate.net

Anti-inflammatory Research

Beyond its anticancer properties, this compound exhibits significant anti-inflammatory activities. This is particularly relevant to cancer research, as chronic inflammation is a known driver of tumorigenesis.

Inhibition of Leukocyte Adhesion and Migration

A key aspect of the anti-inflammatory action of this compound is its ability to inhibit leukocyte adhesion and migration. nih.govresearchgate.netnih.gov In studies using human umbilical vein endothelial cells (HUVECs) and the human monocytic leukemia cell line THP-1, acetylharpagide demonstrated a dose-dependent inhibition of THP-1 adhesion to TNF-α activated HUVECs, with an IC50 of 171 μM under static conditions. nih.gov

Under controlled shear stress, a condition that mimics blood flow, acetylharpagide at a concentration of 200 μM significantly inhibited both leukocyte adhesion and transmigration to the HUVEC monolayer. nih.gov This suggests that the compound can interfere with the inflammatory cascade at crucial early stages. Furthermore, at the same concentration, it also inhibited the migration of HUVECs themselves, which could contribute to alleviating the progression of chronic inflammation. nih.gov

Table 4: Research Findings on this compound in Anti-inflammatory Research

| Model | Parameter | Key Findings | Concentration/Condition | Citation(s) |

| THP-1 and HUVECs | Leukocyte Adhesion | Dose-dependent inhibition with an IC50 of 171 μM. | Static conditions. | nih.gov |

| THP-1 and HUVECs | Leukocyte Adhesion & Transmigration | Significant inhibition. | 200 μM under 0.1 Pa shear stress. | nih.gov |

| HUVECs | Endothelial Cell Migration | Significant inhibition. | 200 μM under 0.2 Pa shear stress. | nih.gov |

Modulation of Prostaglandin (B15479496) and Leukotriene Synthesis

This compound, an iridoid glycoside, has demonstrated the ability to modulate key inflammatory pathways. biosynth.com Specifically, it is suggested to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. biosynth.com Prostaglandins, such as PGE2, and leukotrienes, like LTB4, are lipid compounds that play a significant role in inflammatory processes. medicaljournalssweden.seglowm.com By potentially inhibiting these enzymes, this compound can reduce inflammation and pain, which is a key area of investigation for its therapeutic applications. biosynth.com

Antiviral Research

Inhibition of Epstein-Barr Virus (EBV) Activation

This compound has shown notable inhibitory effects on the Epstein-Barr virus (EBV). chemfaces.comchemfaces.com Research indicates that it can significantly inhibit the EBV viral capsid antigen (VCA). chemfaces.com Furthermore, it has been observed to alleviate the hyperfunction and effusion of capillary permeability associated with early inflammation in in-vivo models. chemfaces.com Studies have also pointed to its potential as an anticancer agent due to its inhibitory effects on EBV early antigen induction. researchgate.netnih.gov

Activity Against Specific Viral Strains (e.g., Respiratory Syncytial Virus, Vesicular Stomatitis Virus)

The antiviral activity of this compound extends to other viral strains. It has been found to be effective against Vesicular Stomatitis Virus (VSV) in in-vitro studies using baby hamster kidney (BHK-21) cells at concentrations of 400-500 μg/mL. researchgate.net Additionally, research suggests its potential activity against the Respiratory Syncytial Virus (RSV). researchgate.net

Antibacterial and Antifungal Research

This compound has been investigated for its antibacterial and antifungal properties. pjsir.orgchemondis.comresearchgate.net It has demonstrated activity against various human pathogenic bacteria and fungi. pjsir.orgresearchgate.net In one study, it was active against Bacillus anthracis but not against other bacteria such as Staphylococcus aureus, Streptococcus agalactiae, Staphylococcus epidermidis, Aeromonas sobriae, Shigella boydii, Vibrio choleriae, Corynebacterium diphtheriae, Salmonella typhi, and Pseudomonas aeruginosa. pjsir.orgglpbio.com Another study reported maximum antibacterial activity against Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) for its antibacterial activity has been found to range between 500 and 1000 μg/ml. nih.gov

Its antifungal activity has been described as variable depending on the organism. pjsir.org For instance, it has shown potent activity against Candida albicans and Penicillium funiculosum. frontiersin.orgfrontiersin.org

Antibacterial Activity of this compound

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Bacillus anthracis | Active | pjsir.orgglpbio.com |

| Escherichia coli | Active | nih.gov |

| Staphylococcus aureus | Inactive | pjsir.orgglpbio.com |

| Streptococcus agalactiae | Inactive | pjsir.org |

| Staphylococcus epidermidis | Inactive | pjsir.org |

| Aeromonas sobriae | Inactive | pjsir.org |

| Shigella boydii | Inactive | pjsir.org |

| Vibrio choleriae | Inactive | pjsir.org |

| Corynebacterium diphtheriae | Inactive | pjsir.org |

| Salmonella typhi | Inactive | pjsir.org |

| Pseudomonas aeruginosa | Inactive | pjsir.orgglpbio.com |

Antifungal Activity of this compound

| Fungal Strain | Activity | Reference |

|---|---|---|

| Candida albicans | Potent | frontiersin.orgfrontiersin.org |

| Penicillium funiculosum | Potent | frontiersin.orgfrontiersin.org |

Other Investigated Preclinical Activities

Hepatoprotective Effects

This compound has been reported to possess hepatoprotective activities. nih.govfrontiersin.orgfrontiersin.org Studies have shown its potential to protect the liver against toxicity. mdpi.com In a study investigating paracetamol-induced hepatic toxicity, this compound was one of the compounds tested that showed protective effects on the liver. mdpi.comnih.gov

Renoprotective Effects

Preclinical evidence suggests that this compound possesses renoprotective properties. nih.govresearchgate.net Studies have reported its potential to protect the kidneys from damage. researchgate.net The mechanisms underlying these effects are thought to involve the modulation of various signaling pathways. For instance, neprilysin, an enzyme abundant in the proximal renal tubular cells, plays a role in natriuresis and vasodilation, which can reduce intraglomerular pressure and proteinuria. frontiersin.org Additionally, the inhibition of pathways such as TGF-β1/Smad and the activation of the Nrf-2 pathway are considered potential mechanisms for its kidney-protective effects. frontiersin.org

Analgesic Properties

Research has indicated that this compound exhibits analgesic, or pain-relieving, properties. nih.govresearchgate.netsemanticscholar.org Studies on extracts containing this compound have shown effects on reducing pain in preclinical models. semanticscholar.org For example, acetylharpagide, a closely related compound, has been shown to decrease carrageenan-induced paw swelling in rats, a common model for studying inflammation and pain. caymanchem.com

Antiprotozoal Activities

This compound has demonstrated notable activity against various protozoan parasites in preclinical in vitro studies. nih.govresearchgate.netbrieflands.com Research has shown its efficacy against the pathogens responsible for leishmaniasis and Chagas' disease, namely Leishmania donovani and Trypanosoma cruzi. researchgate.nettandfonline.comnih.gov Furthermore, it has displayed moderate potency against Plasmodium falciparum, the parasite that causes malaria. researchgate.nettandfonline.comnih.govcapes.gov.br One study reported that this compound exhibited anti-leishmanicidal activity with an IC50 value of 17 µM. researchgate.net

Antioxidant Potential

Multiple studies have highlighted the antioxidant potential of this compound. researchgate.netresearchgate.net It has been shown to suppress lipid peroxidation and scavenge free radicals. researchgate.netresearchgate.net This antioxidant activity is believed to be at least partially responsible for some of its other observed pharmacological effects. researchgate.netbiosynth.com For instance, the presence of a free hydroxyl group at the C-5 position of the molecule is hypothesized to contribute significantly to its antioxidant capacity. researchgate.netresearchgate.net In studies on human dermal fibroblasts, this compound was found to suppress intracellular reactive oxygen species (ROS) levels. nih.govglpbio.com Extracts rich in this compound have consistently shown good antioxidant activity in various assays. semanticscholar.orgnih.govresearchgate.netfrontiersin.org

Neuroprotective Studies

Preclinical research suggests that this compound may have neuroprotective effects. biosynth.com Studies are exploring its potential to protect nerve cells from damage. biosynth.com While detailed mechanisms are still under investigation, the antioxidant properties of the compound are thought to play a role in this protective activity. biosynth.com

Vasoconstrictor Activity

This compound has been identified as having vasoconstrictor activity, meaning it can cause the narrowing of blood vessels. nih.govchemsrc.comresearchgate.netresearchgate.netacs.org This effect has been observed in studies using isolated smooth muscle preparations. targetmol.commedchemexpress.comchemsrc.com This biological activity was one of the earlier pharmacological properties identified for this compound. nih.gov

Inhibition of Cellular Senescence Markers (e.g., senescence-associated-β-galactosidase, p53)

A key area of research for this compound is its ability to inhibit markers of cellular senescence. nih.gov Cellular senescence is a state of permanent cell cycle arrest that contributes to aging and age-related diseases. cusabio.com Key markers of senescence include increased activity of senescence-associated-β-galactosidase (SA-β-gal) and the accumulation of the tumor suppressor protein p53. cellsignal.com

Studies have shown that this compound can suppress both SA-β-gal activity and the upregulation of p53 in aged human dermal fibroblasts. nih.govnih.govresearchgate.net This suppression occurs at low concentrations, suggesting a potent effect. glpbio.com By inhibiting these markers, this compound may help to mitigate the cellular aging process. researchgate.net The p53 pathway is a critical regulator of the cell cycle, and its activation by factors like DNA damage can lead to cell cycle arrest and senescence. cusabio.comcellsignal.com

Table of Research Findings on the Inhibition of Cellular Senescence Markers by this compound:

| Cell Type | Marker(s) Inhibited | Observed Effect | Reference(s) |

| Old Human Dermal Fibroblasts | Senescence-associated-β-galactosidase (SA-β-gal), p53 | Suppression of senescence biomarkers. | nih.govnih.govresearchgate.net |

| Old Human Dermal Fibroblasts | p53, SA-β-gal | Full inhibition of senescence-associated phenotypic expression at low concentrations (<10µM). | glpbio.com |

Effects on Isolated Smooth Muscle Preparations (e.g., Guinea Pig Ileum)

Research has demonstrated that this compound exhibits activity on isolated smooth muscle preparations. nih.govmedchemexpress.com Specifically, studies on the guinea pig ileum, a common model for assessing gastrointestinal smooth muscle function, have been conducted. nih.govbioline.org.brnih.gov

In one study, the water-soluble part of a crude methanol (B129727) extract from Ajuga reptans, along with isolated this compound, was tested on isolated smooth muscle from guinea pigs. nih.gov The compound was found to have spasmolytic effects on the isolated ileum at a test dose of 100 µg/ml. glpbio.compjsir.org This suggests a potential mechanism for its traditional use in gastrointestinal cramping. diva-portal.org The contractile responses of the guinea pig ileum are often used to screen for substances that may modulate the activity of neurotransmitters like acetylcholine (B1216132) and histamine, which play roles in gut motility. bioline.org.brisciii.es

Antimutagenic Activity

The potential of this compound to protect against genetic mutations has been investigated. In a study evaluating compounds isolated from Ajuga bracteosa, this compound was assessed for its antimutagenic activity against ethyl methanesulfonate (B1217627) (EMS)-induced mutagenicity in mice. nih.govresearchgate.net

The study utilized the micronucleus and chromosomal aberration tests to determine the compound's efficacy. nih.gov The results indicated that this compound reduced the frequency of micronuclei by 46%. nih.govresearchgate.net While other isolated compounds from the same plant, such as 14,15-dihydroajugapitin (B14767133) and β-Sitosterol, showed higher reductions of 85.10% and 72.3% respectively, the findings suggest that this compound possesses a notable, albeit weaker, antimutagenic potential. nih.govlongdom.org

Cardiotonic Effects

Pharmacological screenings have identified cardiotonic properties of this compound. glpbio.compjsir.orgpjsir.org Studies on isolated rabbit hearts have shown that the compound elicits cardiotonic effects. pjsir.org

A study involving the administration of this compound at a test dose of 100 µg/ml to isolated rabbit hearts demonstrated these positive inotropic effects. glpbio.compjsir.org This activity suggests that the compound may enhance the force of myocardial contraction, a characteristic of cardiotonic agents.

Antispasmodic Activity

This compound has been reported to possess antispasmodic properties. glpbio.compjsir.orgpjsir.org This activity has been demonstrated in studies using isolated smooth muscle preparations. journalijar.com

Specifically, research on the isolated ileum showed that this compound exhibited antispasmodic effects at a concentration of 100 µg/ml. pjsir.org This finding aligns with its traditional use and suggests a potential to alleviate muscle spasms, particularly in the gastrointestinal tract.

Antipyretic Activity

The antipyretic, or fever-reducing, activity of this compound has been evaluated in preclinical models. glpbio.compjsir.orgpjsir.org Studies have shown that the compound can produce an antipyretic effect, although this appears to be dose-dependent. pjsir.org

In one study, the antipyretic evaluation of this compound revealed a significant effect only at a larger dose of 500 mg/kg. glpbio.compjsir.org Lower doses of the compound did not produce the same level of antipyretic activity as the standard drug, acetylsalicylic acid. glpbio.compjsir.org

Molecular Mechanisms of Action of 8 O Acetylharpagide

Modulation of Cellular Signaling Pathways

PI3K/AKT Signaling Pathway Regulation

Network pharmacology analyses have indicated that the metabolites of 8-O-Acetylharpagide exert their anticancer effects by modulating the PI3K/AKT signaling pathway. nih.govresearchgate.net This pathway is fundamental in regulating cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. researchgate.net The active metabolites of this compound, particularly M3 and M5, have demonstrated a strong binding affinity for key proteins in this pathway, such as AKT1. nih.govresearchgate.net By interacting with these targets, the metabolites can influence downstream cellular processes, contributing to the observed anti-tumor effects.

AKT/NF-κB/MMP9 Signaling Axis Inhibition

In vivo studies have provided direct evidence that the oral administration of this compound leads to the suppression of the AKT/NF-κB/MMP9 signaling axis in tumor tissues. nih.govresearchgate.net This inhibition is attributed to the actions of its metabolites, M3 and M5. nih.govresearchgate.net The downregulation of this axis is significant, as NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival, while Matrix Metalloproteinase-9 (MMP9) is an enzyme crucial for the degradation of the extracellular matrix, a process that facilitates tumor invasion and metastasis. nih.govresearchgate.netuin-malang.ac.id By inhibiting this signaling cascade, the metabolites of this compound can effectively hinder tumor cell proliferation and invasion. nih.govresearchgate.net Specifically, research suggests that acetylharpagide may inhibit the interaction between NEMO and polyubiquitinated RIP1, which in turn prevents the phosphorylation and degradation of IκBα, ultimately leading to the inhibition of NF-κB activity. nih.gov

Interactions with Biological Macromolecules (e.g., Enzymes, Regulatory Proteins)

The anticancer activity of this compound is mediated by the interaction of its active metabolites with various biological macromolecules. Molecular docking studies have identified key metabolites, M3 and M5, which exhibit strong binding affinities to several cancer-related protein targets. nih.govresearchgate.net

Key interactions include:

AKT1: As a central node in the PI3K/AKT pathway, the binding of metabolites to AKT1 can directly interfere with its kinase activity, leading to the downstream effects observed in this signaling cascade. nih.govresearchgate.net

MMP9: The interaction of metabolites with MMP9, a zinc-dependent endopeptidase, can inhibit its enzymatic activity. nih.govresearchgate.net This is a critical mechanism for reducing the breakdown of the extracellular matrix, thereby impeding tumor invasion and metastasis. uin-malang.ac.id

STAT3: Signal transducer and activator of transcription 3 (STAT3) is another identified target. nih.govresearchgate.net STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. The binding of metabolites to STAT3 can disrupt its function, contributing to the anticancer effects.

The table below summarizes the key molecular targets of the active metabolites of this compound and the corresponding signaling pathways they modulate.

| Metabolite | Target Protein | Signaling Pathway Modulated |

| M3, M5 | AKT1 | PI3K/AKT Signaling Pathway |

| M3, M5 | MMP9 | AKT/NF-κB/MMP9 Signaling Axis |

| M3, M5 | STAT3 | (Downstream of various cytokine and growth factor receptors) |

These interactions underscore the multi-targeted nature of this compound's action, providing a molecular basis for its observed therapeutic potential.

Response Element Binding Protein (REBP) Interactions

The molecular mechanism of this compound extends to its interaction with signaling pathways that regulate gene expression, particularly those involving transcription factors that bind to response elements in DNA. While direct binding to a specific protein termed "Response Element Binding Protein (REBP)" is not prominently documented in major studies, significant evidence points to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govdntb.gov.uatandfonline.comnih.gov

NF-κB is a crucial transcription factor that plays a key role in regulating the immune response and inflammation. In its inactive state, NF-κB is held in the cytoplasm. Upon activation by various stimuli, it translocates to the nucleus, binds to specific DNA response elements, and initiates the transcription of pro-inflammatory genes, including those for COX-2 and various cytokines.

Research has demonstrated that this compound acts as a prodrug, and its metabolites are responsible for its biological activity. nih.govtandfonline.comnih.gov In vivo experiments have shown that administration of this compound leads to the suppression of the AKT/NF-κB/MMP9 signaling axis. researchgate.netnih.govtandfonline.comnih.gov Specifically, key metabolites, referred to as M3 and M5, were identified and showed a strong binding affinity to cancer-related targets like AKT1 and MMP9. nih.govtandfonline.comnih.gov The downregulation of this pathway suggests that the metabolites of this compound interfere with NF-κB activation or its translocation, thereby preventing it from binding to its response elements and initiating the transcription of inflammatory and cancer-related proteins. researchgate.netnih.govtandfonline.comnih.gov One study proposed that acetylharpagide inhibits the interaction between polyubiquitinated receptor-interacting protein 1 (RIP1) and the NF-κB essential modulator (NEMO), which is a critical step for NF-κB activation. dntb.gov.ua

Modulation of Microbiome Composition and Function (e.g., Akkermansia, Firmicutes)

Recent studies have highlighted the role of this compound in modulating the composition and function of the gut microbiome, which may be linked to its therapeutic effects. nih.govresearchgate.netresearchgate.net The gut microbiota, the diverse community of microorganisms residing in the intestines, plays a critical role in host metabolism and immune function.

In a murine model of breast cancer, the administration of this compound was found to significantly alter the abundance of intestinal flora. nih.govresearchgate.net This modulation of the gut microbiota was associated with the compound's anti-cancer effects. nih.govresearchgate.netresearchgate.net

Key findings from 16S rRNA sequencing in this research include:

Modulation of Bacterial Abundance : this compound treatment led to changes in the relative abundance of different bacterial phyla and genera. nih.govresearchgate.net

Correlation with Metabolites : A Spearman correlation analysis revealed a strong positive correlation between specific gut bacteria and certain fecal metabolites. Notably, the abundance of Akkermansia and the phylum Firmicutes was strongly correlated with levels of calcitriol (B1668218) and prostaglandin (B15479496) G2. nih.govresearchgate.net

The table below summarizes the observed correlations between gut microbiota and metabolites following this compound administration in the study.

| Gut Microbiota | Correlated Metabolite(s) |

| Akkermansia | Calcitriol, Prostaglandin G2 |

| Firmicutes | Calcitriol, Prostaglandin G2 |

| Muribaculum | Calcitriol, Prostaglandin G2 |

Considerations on Ecdysteroid Agonist Activity

An initial study published in 1996 identified this compound, isolated from a methanol (B129727) extract of Ajuga reptans, as a novel nonsteroidal ecdysteroid agonist. nih.govresearchgate.netepdf.pub The researchers reported that the compound competed with [3H]ponasterone A (a potent ecdysteroid) for binding to the Drosophila ecdysteroid receptor and induced a biological response in Drosophila Kc cells, which is characteristic of ecdysteroid agonists. nih.gov

However, a subsequent reinvestigation in 2001 challenged these findings. nih.gov This later study provided evidence that the ecdysteroid agonist activity observed in the original preparation was likely due to contamination with phytoecdysteroids, which are abundant in the plant Ajuga reptans. nih.gov When purified this compound was used, it showed no activity in the Drosophila melanogaster B(II) cell bioassay, either as an agonist or an antagonist. nih.gov Furthermore, the purified compound did not displace [3H]ponasterone A from ecdysteroid receptor complexes of either dipteran or lepidopteran insects. nih.gov

The table below contrasts the findings of the two key studies.

| Study (Year) | Source of Compound | Key Finding | Conclusion |

| Elbrecht et al. (1996) | Methanol extract of Ajuga reptans | Showed activity in transactivation assay; competed with [3H]ponasterone A for receptor binding. nih.gov | This compound is a nonsteroidal ecdysteroid agonist. nih.gov |

| Dinan et al. (2001) | Purified compound | No activity in D. melanogaster B(II) cell bioassay; did not displace [3H]ponasterone A from receptors. nih.gov | Purified this compound is not an ecdysteroid agonist; prior results likely due to contamination. nih.gov |

Structure Activity Relationship Sar Studies and Derivatives of 8 O Acetylharpagide

Structural Modifications and Resultant Bioactivity Changes

Research into the structure-activity relationship (SAR) of 8-O-acetylharpagide has explored various modifications to its core structure. These modifications aim to understand how different parts of the molecule contribute to its biological effects, such as anti-inflammatory, antiviral, and anticancer activities. medchemexpress.comchemfaces.com

One key area of investigation has been the metabolism of this compound in the body. Studies have shown that it can be metabolized into several other compounds, and these metabolites themselves may possess significant biological activity. nih.govresearchgate.net For instance, the hydrolysis of the acetyl group at the C-8 position to produce harpagide (B7782904) is a common metabolic transformation. nih.gov Further metabolic reactions can include demethylation, hydrolysis, and glucuronidation, leading to a variety of metabolites. nih.gov

A study investigating the anti-breast cancer potential of this compound identified 21 metabolites. nih.gov Among these, two key metabolites, designated as M3 and M5, demonstrated strong binding affinity to cancer-related protein targets. nih.govresearchgate.net Metabolite M5, in particular, exhibited enhanced pharmacokinetic properties, including better lipid solubility and reduced polarity compared to the parent compound. nih.govresearchgate.net This suggests that this compound may function as a prodrug, being metabolized into more active forms within the body. nih.govresearchgate.net

The following table summarizes the key metabolites of this compound and their metabolic transformation:

| Metabolite | Transformation | Resultant Bioactivity Change |

| Harpagide | Deacetylation at C-8 | Altered anti-inflammatory and analgesic properties. |

| M3 | Demethylation and deacetylation | Identified as a key metabolite with potential anti-breast cancer activity. nih.govresearchgate.net |

| M5 | Reduction metabolite of a deacetylated intermediate | Shows strong binding to cancer-related targets and improved pharmacokinetic properties. nih.govresearchgate.net |

Comparison with Related Iridoid Glycosides (e.g., Harpagide, 6-Epi-8-O-acetylharpagide)

Comparing the bioactivity of this compound with structurally similar iridoid glycosides provides further understanding of its SAR.

6-Epi-8-O-acetylharpagide : This compound is a stereoisomer of this compound, differing in the configuration at the C-6 position. researchgate.net The stereochemistry of the iridoid core is crucial for biological activity. Even subtle changes in the spatial arrangement of functional groups can significantly impact how the molecule interacts with its biological targets. 6-Epi-8-O-acetylharpagide is noted as a derivative of the anti-parasitic and anti-inflammatory compound harpagide. medchemexpress.com

The following table provides a comparative overview of these related iridoid glycosides:

| Compound | Structural Difference from this compound | Notable Bioactivities |

| Harpagide | Lacks the acetyl group at the C-8 position. | Anti-inflammatory, anti-osteoporotic, neuroprotective, cytotoxic. researchgate.net |

| 6-Epi-8-O-acetylharpagide | Epimer at the C-6 position. | Derivative of an anti-parasitic and anti-inflammatory compound. medchemexpress.com |

Role of Specific Functional Groups (e.g., Acetyl Group, C5 Hydroxyl Group)

The specific functional groups attached to the iridoid core of this compound play a critical role in its chemical properties and biological activity.

Hydroxyl Group at C-5 : The hydroxyl group at the C-5 position, along with other hydroxyl groups on the glucose moiety, contributes to the molecule's water solubility. naturalproducts.net These hydroxyl groups are also important for forming hydrogen bonds with receptor sites, which is often a key interaction for biological activity. ashp.org

Iridoids are characterized by a hemiacetal hydroxyl group at C-1, which is typically glycosylated. This glycosidic linkage is fundamental to the stability and solubility of the molecule. mdpi.com

Aglycone Formation and Activity

The cleavage of the glucose moiety from the iridoid core results in the formation of the aglycone. This transformation can occur through enzymatic hydrolysis in the body. The resulting aglycone is significantly more lipophilic than the parent glycoside.

The formation of the aglycone can dramatically alter the biological activity of the compound. For instance, the aglycone of this compound can be a precursor for the synthesis of monoterpene pyridine (B92270) alkaloids (MTPAs). mdpi.com This transformation can occur naturally or in the presence of ammonia. mdpi.com The resulting pyridine-containing structures have been investigated for a range of biological activities. mdpi.com

The activity of the aglycone itself is an area of ongoing research. While the glycoside form is often more stable and bioavailable, the aglycone may be the form that ultimately interacts with certain intracellular targets. The increased lipophilicity of the aglycone could enhance its ability to penetrate cellular membranes and reach these targets.

Analytical Methodologies for 8 O Acetylharpagide Quantification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

Liquid chromatography coupled with mass spectrometry stands as the premier analytical platform for the determination of 8-O-acetylharpagide. Its high sensitivity and selectivity allow for precise quantification even in complex matrices.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique widely employed for the sensitive and rapid quantification of this compound. This method utilizes columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, improved peak shapes, and significantly shorter analysis times compared to traditional HPLC.

In a typical UHPLC-MS/MS application for analyzing this compound in mouse blood, chromatographic separation can be achieved on a C18 column (e.g., UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm). vup.sk A gradient elution with a mobile phase consisting of an aqueous solution (often containing 0.1% formic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. vup.skresearchgate.net The short run times, often around 5 minutes, make this method highly efficient for processing large numbers of samples. researchgate.net The developed UHPLC-MS/MS methods have demonstrated excellent performance, with low limits of detection (LOD) and quantification (LLOQ), making them suitable for pharmacokinetic studies where concentrations can be very low. researchgate.net For instance, an LLOQ of 5 ng/mL and an LOD of 1.0 ng/mL in blood have been reported for this compound. researchgate.net

Table 1: Example UHPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) vup.sk |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol vup.skresearchgate.net |

| Elution Mode | Gradient vup.sk |

| Flow Rate | 0.4 mL/min vup.sk |

| Analysis Time | ~5.0 min researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) |

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the most utilized mode due to its exceptional selectivity and sensitivity. researchgate.net In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the molecular ion or a specific adduct) of the target analyte. This precursor ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole is set to select a specific, characteristic fragment ion. researchgate.net The specific precursor-to-fragment ion pair is known as a "transition." researchgate.net

This two-stage mass filtering significantly reduces background noise and matrix interference, allowing for highly accurate quantification. researchgate.net For this compound, a common transition monitored in positive ionization mode is m/z 429.1 → 203.0. researchgate.net This corresponds to the precursor ion [M+H]⁺ and a major fragment ion. By monitoring one or more such specific transitions, the instrument can quantify the analyte with high precision, even at trace levels. vup.sk Calibration curves for MRM quantitative analysis of this compound typically show excellent linearity over a wide concentration range, such as 5–1000 ng/mL, with correlation coefficients (r) greater than 0.997. vup.sk

Table 2: Validation Parameters for a UHPLC-MS/MS MRM Method

| Parameter | Reported Value |

| Linearity Range | 5–1000 ng/mL vup.sk |

| Correlation Coefficient (r) | > 0.997 vup.sk |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL researchgate.net |

| Limit of Detection (LOD) | 1.0 ng/mL researchgate.net |

| Intra-day Precision (RSD) | < 9% researchgate.net |

| Inter-day Precision (RSD) | < 13% researchgate.net |

| Average Recovery | > 91.3% researchgate.net |

Electrospray Ionization (ESI) is the most common ionization source used for the LC-MS analysis of polar, thermally labile compounds like this compound. ESI is a soft ionization technique that generates gas-phase ions from liquid solutions with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. mdpi.com The process involves applying a high voltage to a liquid sample flowing through a capillary, which disperses it into a fine aerosol of charged droplets. mdpi.com As the solvent evaporates from these droplets, the charge density increases until ions are ejected from the droplet surface and can be guided into the mass analyzer. mdpi.com

This compound is typically analyzed using ESI in the positive ionization mode (ESI+), where it is detected as a protonated molecule [M+H]⁺ or as adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. vup.skox.ac.uk The choice of mobile phase additives, such as formic acid, is critical as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion, thereby enhancing the signal intensity and sensitivity of the measurement. vup.sk

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

While LC-MS/MS is often preferred for its sensitivity, High-Performance Liquid Chromatography (HPLC) with more conventional detectors like Ultraviolet (UV) or Evaporative Light Scattering Detectors (ELSD) provides a robust and more accessible alternative for quantitative determination, particularly when analyte concentrations are higher, such as in plant extracts.

A validated HPLC-UV method has been established for the quantification of this compound in Ajuga decumbens. nih.gov This method employed a C18 column (Phenomenex Luna) with an isocratic mobile phase of acetonitrile and water (15:85, v/v) at a flow rate of 1.0 mL/min. nih.gov Due to the lack of a strong chromophore in the molecule, detection was performed at a low wavelength of 197 nm. nih.gov The method demonstrated good linearity in the range of 0.6-3.6 µg with a correlation coefficient of 0.9993. nih.gov The average recovery was reported to be 99.13% with a relative standard deviation (RSD) of 2.48%, indicating the method is accurate and precise. nih.gov Another study successfully used HPLC coupled with an ELSD to quantify this compound in Oxera coronata extracts, demonstrating that ELSD is a well-adapted detection method for iridoid glycosides. nih.gov

Other Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) for Plant Extracts)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com However, its direct application to polar and non-volatile molecules like iridoid glycosides, including this compound, is not feasible. These compounds will not elute from the GC column under normal conditions and are prone to thermal degradation at the high temperatures used in the GC injector and oven. vup.sk

To analyze such compounds by GC-MS, a chemical derivatization step is mandatory to increase their volatility and thermal stability. vup.sk A common derivatization technique is silylation, where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. vup.sk Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. researchgate.net A developed two-step silylation process using hexamethyldisilazane (B44280) (HMDS) followed by BSTFA has been shown to be effective for the GC-MS analysis of related iridoids like aucubin (B1666126) and catalpol (B1668604) directly within the plant matrix, avoiding a separate extraction step. vup.skresearchgate.net This approach allows for the successful separation and quantification of these otherwise non-volatile glycosides by high-temperature GC-MS. vup.sk

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Recovery, Matrix Effects)

The validation of analytical methods is crucial to ensure the reliability and accuracy of quantitative data for this compound. Comprehensive validation encompasses several key parameters, including linearity, precision, accuracy, recovery, and matrix effects, which have been rigorously evaluated in scientific studies.

A study utilizing ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) established a sensitive and rapid method for the quantification of this compound in mouse blood. akjournals.com The validation of this method confirmed its suitability for pharmacokinetic research. akjournals.com

Linearity

The linearity of the method was assessed to demonstrate the proportional relationship between the concentration of this compound and the analytical response. The standard curve for this compound in mouse blood was linear within a concentration range of 5–500 ng/mL. akjournals.com The regression equation for the standard curve was determined to be y = 0.00540149x + 0.00407162, with a correlation coefficient (r) of 0.9984. akjournals.com This high correlation coefficient indicates a strong linear relationship. akjournals.com The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio of 10. akjournals.com The limit of detection (LOD) was 1.0 ng/mL. akjournals.com

Precision and Accuracy

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy assesses the closeness of the mean test results to the true value. The precision of the UPLC–MS/MS method was determined by analyzing quality control (QC) samples at three different concentrations (8, 80, and 450 ng/mL) six times. akjournals.com The intra-day precision, expressed as relative standard deviation (RSD), was found to be lower than 9%, and the inter-day precision RSD was lower than 13%. akjournals.comakjournals.com The accuracy of the method was within the range of 94.3% to 107.1%. akjournals.comakjournals.com At the LLOQ of 5 ng/mL, the precision was 14.9% and the accuracy was 88.2%. akjournals.com

Recovery and Matrix Effects

Recovery experiments are conducted to determine the efficiency of the extraction procedure. The average recovery of this compound from mouse blood was higher than 91.3%. akjournals.comakjournals.com The matrix effect, which refers to the influence of co-eluting, interfering substances on the ionization of the target analyte, was also evaluated. This was assessed by comparing the peak areas of QC samples spiked into processed blank blood with those of standard solutions at the same concentrations. akjournals.com The matrix effect for this compound was found to be between 100.8% and 110.8%, indicating that the matrix had a minimal impact on the quantification. akjournals.comakjournals.com

The comprehensive validation of this UPLC–MS/MS method demonstrates its reliability for the quantitative determination of this compound in biological matrices. akjournals.com

Table of Method Validation Parameters for this compound Quantification

| Parameter | Finding |

| Linearity | |

| Concentration Range | 5–500 ng/mL akjournals.com |

| Regression Equation | y = 0.00540149x + 0.00407162 akjournals.com |

| Correlation Coefficient (r) | 0.9984 akjournals.com |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL akjournals.com |

| Limit of Detection (LOD) | 1.0 ng/mL akjournals.com |

| Precision | |

| Intra-day RSD | < 9% akjournals.comakjournals.com |

| Inter-day RSD | < 13% akjournals.comakjournals.com |

| Precision at LLOQ | 14.9% akjournals.com |

| Accuracy | |

| Accuracy Range | 94.3% – 107.1% akjournals.comakjournals.com |

| Accuracy at LLOQ | 88.2% akjournals.com |

| Recovery | |

| Average Recovery | > 91.3% akjournals.comakjournals.com |

| Matrix Effect | |

| Matrix Effect Range | 100.8% – 110.8% akjournals.comakjournals.com |

Computational and Systems Biology Approaches in 8 O Acetylharpagide Research

Network Pharmacology Analysis

Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, biological targets, and diseases. For 8-O-acetylharpagide, this methodology has been employed to understand its mechanisms of action, especially concerning its anti-breast cancer effects. nih.govguidetopharmacology.orgfishersci.at Research has shown that this compound itself may act as a prodrug, with its metabolites being the primary bioactive agents. nih.govguidetopharmacology.orgfishersci.at

The process begins by identifying the potential molecular targets of the parent compound and its metabolites using predictive databases such as SwissTargetPrediction and the Search Tool for Interactions of Chemicals (SEA). fishersci.ca Simultaneously, disease-associated genes, for instance, those related to breast cancer, are compiled from comprehensive databases like GeneCard, the Therapeutic Target Database (TTD), and Online Mendelian Inheritance in Man (OMIM). fishersci.ca By integrating these datasets, network pharmacology constructs a holistic view of the compound's biological influence.

Compound-target-disease (CTD) networks are constructed to visualize the relationships between bioactive compounds and their potential disease-related targets. fishersci.ca Using software like Cytoscape, these networks map the interactions, providing a clear visual representation of how this compound and its metabolites might exert a therapeutic effect. nih.govfishersci.ca

In a study investigating the anti-breast cancer potential of this compound, a CTD network was built to link the compound and its key metabolites to identified breast cancer targets. fishersci.ca This network helps to pinpoint the most influential proteins that are modulated by the compounds, thereby forming a basis for understanding the mechanism of action. fishersci.ca

To further understand the biological processes affected, compound-target-pathway (CTP) networks are generated. fishersci.ca These networks extend the CTD model by incorporating information about the signaling pathways in which the target proteins are involved. nih.govfishersci.ca This provides a more comprehensive picture, illustrating not just which proteins are targeted, but how these interactions translate into a systemic biological response. The CTP network for this compound's metabolites highlighted their influence on crucial signaling cascades related to cancer progression. fishersci.ca

Pathway enrichment analysis is a statistical method used to identify biological pathways that are disproportionately represented within a given set of genes or proteins. For this compound, enrichment analysis of its core targets was performed using the Database for Annotation, Visualization, and Integrated Discovery (DAVID) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. nih.govfishersci.ca

This analysis revealed that the targets of this compound's metabolites were significantly enriched in several key pathways. Notably, the PI3K/AKT signaling pathway was identified as a primary pathway modulated by these metabolites, suggesting that their anti-cancer effects are mediated through the regulation of this critical cascade. nih.govguidetopharmacology.orgfishersci.atfishersci.ca The PI3K/AKT pathway is known to be crucial in cell proliferation, survival, and apoptosis, and its modulation is a key strategy in cancer therapy.

| Analysis Type | Database/Tool Used | Key Finding | Implication |

|---|---|---|---|

| Pathway Enrichment | DAVID, KEGG | Significant enrichment of targets in the PI3K/AKT signaling pathway. nih.govfishersci.ca | Suggests the anti-cancer effect of this compound's metabolites is exerted by modulating this pathway. nih.gov |

| Network Construction | Cytoscape | Visualization of Compound-Target-Disease and Compound-Target-Pathway networks. nih.govfishersci.ca | Clarifies the complex interactions between the compound, its targets, and disease-related pathways. fishersci.ca |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is used to forecast the binding affinity and mode of interaction between a ligand and its target protein. nih.govnih.gov In the context of this compound, molecular docking has been essential for validating the targets identified through network pharmacology and for understanding the molecular basis of the compound's activity. nih.govguidetopharmacology.org

Studies have focused on docking this compound and its primary metabolites, particularly M3 and M5, with key cancer-related proteins such as AKT1 (Protein Kinase B), MMP9 (Matrix Metallopeptidase 9), and STAT3 (Signal Transducer and Activator of Transcription 3). nih.govguidetopharmacology.orgfishersci.ca

A critical output of molecular docking is the prediction of binding affinity, often expressed as a binding energy value (in kcal/mol). nih.gov This value estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

For the metabolites of this compound, molecular docking simulations predicted strong binding affinities to several cancer-related targets. nih.govfishersci.ca For instance, metabolites M3 and M5 showed significant binding potential to AKT1, MMP9, and STAT3. nih.gov In one study, a binding energy of less than -1.2 kcal/mol was considered a satisfactory docking result. nih.gov Another analysis focusing on compounds from Ajuga integrifolia reported binding energies for this compound and other phytochemicals ranging from -7.5 kcal/mol to -10.2 kcal/mol against the angiotensin-converting enzyme. nih.gov These findings suggest that the metabolites can effectively bind to and potentially inhibit the function of these key proteins in cancer pathways.

| Compound/Metabolite | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Metabolite M3 | AKT1, MMP9, STAT3 | Strong | nih.gov |

| Metabolite M5 | AKT1, MMP9, STAT3 | Strong | nih.gov |

| This compound | Angiotensin-Converting Enzyme (ACE) | -7.5 to -10.2 (range with other compounds) | nih.gov |

Beyond just predicting affinity, molecular docking elucidates the specific binding mode, revealing how a ligand fits into the active site of a protein and which molecular interactions stabilize the complex. nih.gov These interactions commonly include hydrogen bonds and hydrophobic interactions. nih.gov Visualization software, such as PyMOL or Discovery Studio, is used to create 3D models of the ligand-protein complex, allowing for a detailed examination of the binding orientation and key intermolecular bonds. fishersci.canih.gov The elucidation of these binding modes provides a rational basis for the compound's mechanism of action and can guide future efforts in drug design and optimization.

Metabolome Analysis and Biomarker Identification

Metabolome analysis, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in identifying potential biomarkers associated with the therapeutic effects of this compound. In a study investigating the impact of this compound on a murine model of breast cancer, fecal metabolomics analysis identified 12 potential metabolite biomarkers. researchgate.netnih.gov These biomarkers are primarily involved in key metabolic pathways, including primary bile acid biosynthesis and arachidonic acid metabolism. researchgate.netnih.gov The modulation of these pathways suggests a potential mechanism for the observed anti-tumor effects. researchgate.netnih.gov